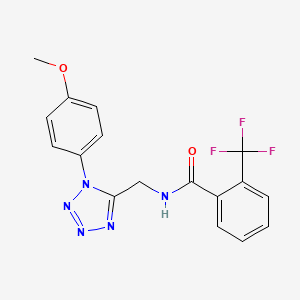
N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(trifluoromethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C17H14F3N5O2 and its molecular weight is 377.327. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Chemistry: This compound is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a model compound to study enzyme interactions with synthetic substrates, due to the presence of both electron-donating and withdrawing groups.
Medicine: In medicinal chemistry, it has potential as a lead compound for the development of novel therapeutic agents, especially in the treatment of inflammatory diseases and cancers.
Industry: Utilized in material science for the creation of specialized polymers and as a ligand in metal-catalyzed reactions.
Mechanism of Action: The exact mechanism of action varies depending on its application. In medicinal chemistry, it likely interacts with target proteins through binding interactions facilitated by the tetrazole ring and the trifluoromethyl group. These interactions can modulate the activity of enzymes or receptors, leading to therapeutic effects.
相似化合物的比较
N-((1-phenyl-1H-tetrazol-5-yl)methyl)-2-(trifluoromethyl)benzamide: Similar but lacks the methoxy group, leading to different interaction profiles with biological targets.
N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(methyl)benzamide: The trifluoromethyl group is replaced with a methyl group, altering the electronic properties and reaction behavior.
Uniqueness: N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(trifluoromethyl)benzamide stands out due to the combination of the tetrazole ring and trifluoromethylbenzamide groups, giving it unique reactivity and interaction properties in both chemical and biological systems.
Conclusion: this compound is a compound with versatile applications and intriguing chemical behavior, making it a valuable asset in scientific research and industrial applications
生物活性
N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(trifluoromethyl)benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a tetrazole ring, which is known for its diverse pharmacological properties, and a trifluoromethyl group that can enhance biological activity through electronic and steric effects. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. The tetrazole moiety may mimic certain biological molecules, facilitating binding to active sites and modulating biological pathways. The trifluoromethyl group contributes to increased lipophilicity, potentially enhancing cell membrane permeability and bioavailability.
Biological Activities
Research indicates that this compound exhibits several biological activities:
1. Antimicrobial Activity:
Studies have shown that related tetrazole derivatives possess notable antimicrobial properties. For instance, compounds with similar structures have been evaluated for their effectiveness against various bacterial strains, including multidrug-resistant Mycobacterium tuberculosis, demonstrating significant growth inhibition compared to standard treatments .
2. Anticancer Potential:
The compound's structural analogs have been investigated for anticancer activity. Research indicates that certain tetrazole derivatives exhibit cytotoxic effects against various cancer cell lines, including HeLa and A549 cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
3. Anti-inflammatory Effects:
Tetrazole-containing compounds have been reported to inhibit pro-inflammatory cytokines and signaling pathways involved in inflammation. For example, some derivatives have shown the ability to reduce TNF-alpha release in LPS-stimulated models, suggesting potential applications in treating inflammatory diseases .
Case Studies
属性
IUPAC Name |
N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N5O2/c1-27-12-8-6-11(7-9-12)25-15(22-23-24-25)10-21-16(26)13-4-2-3-5-14(13)17(18,19)20/h2-9H,10H2,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORIIEWYKNKVJOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














